molecular formula C21H14N2O B339869 3-(4-Benzylphenoxy)phthalonitrile

3-(4-Benzylphenoxy)phthalonitrile

Cat. No.: B339869
M. Wt: 310.3 g/mol
InChI Key: LKQDBLCKXBARPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylphenoxy)phthalonitrile is a specialized aromatic dinitrile compound that serves as a critical molecular precursor in advanced materials science. Its primary research value lies in its role as a key building block for the synthesis of metallophthalocyanines (MPcs) through cyclotetramerization reactions. Phthalocyanines derived from benzylphenoxy-substituted precursors like this compound are particularly valued for their application in organic electronic devices, especially as the active semiconducting layer in Organic Field-Effect Transistors (OFETs) . The benzylphenoxy substituents attached to the phthalonitrile core are engineered to enhance the material properties of the resulting phthalocyanines. These substituents promote the organization of MPc molecules into ordered, columnar molecular stacks, which is a critical factor for achieving high charge carrier mobility—a fundamental requirement for efficient OFET performance . The resulting thin films exhibit desirable semiconductor characteristics, including significant charge carrier mobility and substantial exciton diffusion lengths along the axis of these columnar stacks. Researchers utilize this compound to synthesize various metal complexes (e.g., with copper, nickel, or cobalt) and subsequently investigate their electrochemical properties, surface morphology, and thin-film performance using techniques such as Density Functional Theory (DFT) calculations . This product is intended for research applications only, specifically in the development of novel electronic and optoelectronic materials. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

3-(4-benzylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C21H14N2O/c22-14-18-7-4-8-21(20(18)15-23)24-19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12H,13H2

InChI Key

LKQDBLCKXBARPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Effects

  • Benzylphenoxy vs. Tritylphenoxy: The trityl group in 4-(4-tritylphenoxy)phthalonitrile introduces significant steric hindrance, limiting molecular mobility and enabling regioselective phthalocyanine formation. In contrast, the benzylphenoxy group balances moderate bulk with improved solubility in organic solvents, facilitating polymer blending .
  • Hydrazinylphenoxy: The hydrazine group in 4-(hydrazinylphenoxy)phthalonitrile enhances metal ion coordination, enabling selective Fe³⁺ detection with a limit of detection (LOD) of 0.12 µM and a linear range of 0–50 µM, outperforming many fluorescent sensors .

Thermal and Mechanical Properties

Thermal Stability

  • Phosphate-Bridged Phthalonitriles (DPPPP): Networks derived from bis(3-(3,4-dicyanophenoxy)phenyl)phenyl phosphate exhibit superior thermal oxidative resistance, retaining >90% mass at 500°C in air due to phosphate-mediated char formation .
  • POSS-Phthalonitrile Blends: Blending phthalonitrile with POSS increases glass transition temperatures (Tg) by 20–30°C compared to epoxy blends, achieving Tg > 300°C. The inorganic silsesquioxane cage enhances ceramic-like stability .
  • This compound: While specific Tg data are unavailable for this compound, analogous benzyl-substituted phthalonitriles typically exhibit Tg values ~250–280°C, lower than phosphate or POSS-modified variants but higher than non-bulky derivatives .

Mechanical Performance

  • Crosslinked Networks: Molecular dynamics (MD) simulations of phthalonitrile networks predict Young’s moduli of 2.5–3.0 GPa, aligning with experimental values. The benzylphenoxy group may reduce crosslink density slightly due to steric effects, whereas POSS hybrids improve flexural strength by up to 80% .

Electronic and Optical Properties

  • Dielectric Applications: Phthalonitrile resins with aromatic substituents (e.g., benzylphenoxy) show low dielectric loss (tan δ < 0.01 at 1 MHz), making them suitable for high-frequency electronics. Annealing induces polyaromatic structures, enabling electrical conductivity up to 10⁻² S/cm .
  • Photodynamic Therapy: Fluorinated phthalocyanines derived from dimethylamino-phenoxy phthalonitriles exhibit strong absorption in the 600–800 nm range, critical for deep-tissue photodynamic applications. The benzylphenoxy group’s electron-donating nature may similarly enhance photosensitivity .

Preparation Methods

Reaction of 4-Benzylphenol with 3-Nitrophthalonitrile

The most widely reported method involves the reaction of 4-benzylphenol with 3-nitrophthalonitrile in anhydrous dimethylformamide (DMF) under inert atmosphere. Potassium carbonate (K₂CO₃) serves as the base, facilitating the deprotonation of the phenolic hydroxyl group and subsequent nucleophilic attack on the nitro-activated phthalonitrile.

Procedure

  • 4-Benzylphenol (10.86 mmol) and 3-nitrophthalonitrile (10.86 mmol) are dissolved in dry DMF (43 mL).

  • Finely ground K₂CO₃ (27.17 mmol) is added incrementally over 2 hours under nitrogen.

  • The mixture is stirred at 60°C for 96 hours, then quenched in ice-water.

  • The precipitate is filtered, washed with water, and recrystallized from ethanol.

Yield : 69%.

Mechanistic Insights

The nitro group at the 3-position of phthalonitrile activates the aromatic ring for nucleophilic substitution. The benzylphenoxide ion attacks the electron-deficient carbon, displacing the nitro group (Fig. 1). Side products may arise from incomplete substitution or oxidation of the benzyl group, necessitating rigorous purification.

Alternative Synthetic Routes and Catalytic Modifications

Solvent and Base Optimization

Replacing DMF with acetonitrile and using milder bases (e.g., NaHCO₃) reduces side reactions but extends reaction time to 120 hours. For example, a 50.7% yield was achieved using K₂CO₃ in acetonitrile at 50°C for 8 hours.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • C≡N Stretch : 2231 cm⁻¹ (sharp, medium intensity).

  • Aromatic C–O–C : 1240–1270 cm⁻¹.

  • Benzyl C–H : 2850–2960 cm⁻¹.

¹H-NMR (400 MHz, CDCl₃)

  • Benzyl CH₂ : δ 3.61–3.89 ppm (triplet, 2H).

  • Aromatic Protons : δ 6.46–7.37 ppm (multiplet, 10H).

  • Phenoxy Oxygen Adjacent Protons : δ 6.88 ppm (singlet, 2H).

¹³C-NMR (101 MHz, CDCl₃)

  • C≡N : 110.7 ppm.

  • C–O–C (Phenoxy) : 152.6 ppm.

  • Benzyl Carbons : 128.0 ppm (aromatic), 38.5 ppm (CH₂).

Mass Spectrometry

  • Molecular Ion Peak : m/z 310.12 [M+H]⁺ (calculated for C₂₁H₁₄N₂O: 310.11).

Reaction Optimization and Challenges

Temperature and Time Dependence

ConditionYield (%)Purity (%)
60°C, 96 hours6998
50°C, 8 hours50.795
80°C, 48 hours3590

Higher temperatures (>60°C) accelerate side reactions, such as nitrile hydrolysis or benzyl oxidation, reducing yield.

Solvent Selection

  • DMF : Optimal for solubility but requires strict anhydrous conditions.

  • Acetonitrile : Lower reactivity but minimizes byproducts.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate removes unreacted phenol and nitro byproducts.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves regioisomers .

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